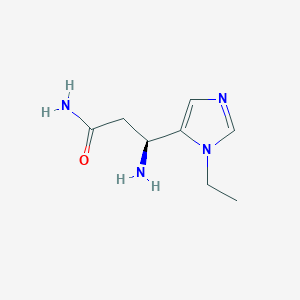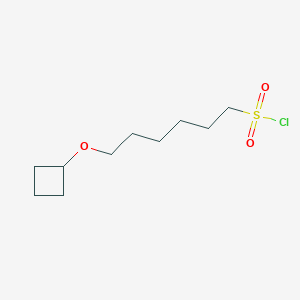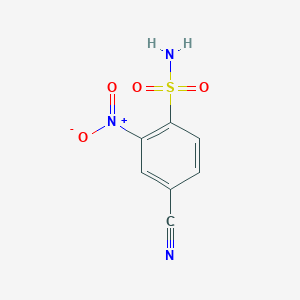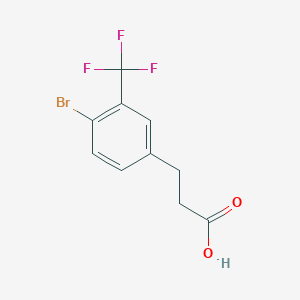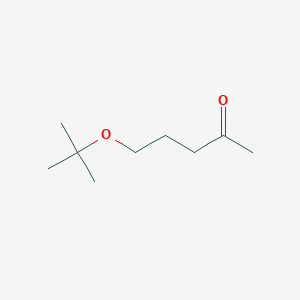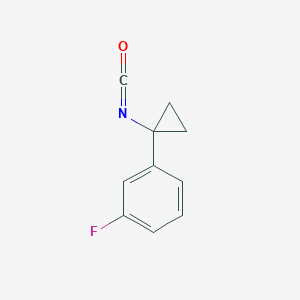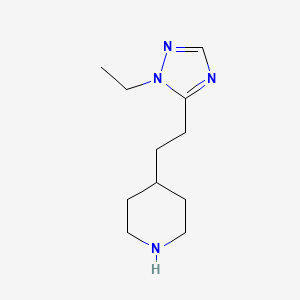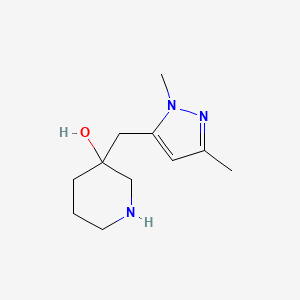![molecular formula C14H13BO3 B13536628 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a benzyloxy-substituted phenol with a boronic acid or boronic ester under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring to different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced boron-containing compounds.
Substitution: Nitro-substituted benzoxaboroles.
Scientific Research Applications
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-1-butanol: A compound with a similar benzyloxy group but different functional groups.
Monobenzone: A depigmenting agent with a benzyloxy group, used in the treatment of vitiligo.
Uniqueness
4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications in various fields, setting it apart from other benzyloxy-containing compounds.
Properties
Molecular Formula |
C14H13BO3 |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-hydroxy-4-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-13-7-4-8-14(12(13)10-18-15)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI Key |
JTECIQPWBALENV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)
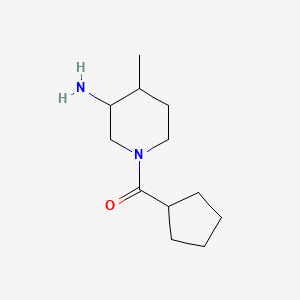
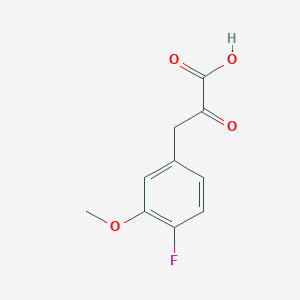
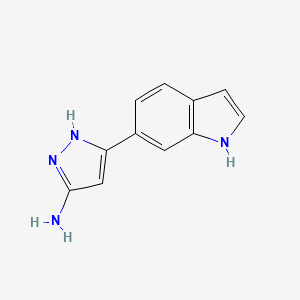
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)
